2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine
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Overview
Description
2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a biphenyl group, which includes a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of 2-bromopyridine with 6-methyl-1,1’-biphenyl-3-boronic acid under Suzuki-Miyaura conditions. This reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar cross-coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like NH3 or RSH in polar solvents such as ethanol or water.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, amines.
Substitution: Amino-pyridines, thio-pyridines.
Scientific Research Applications
2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The biphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Lacks the methyl group and has different electronic properties.
2-(4-methylphenyl)pyridine: Methyl group is positioned differently, affecting its reactivity.
2-(3-biphenyl)pyridine: Similar structure but without the methyl substitution.
Uniqueness
2-(6-methyl[1,1’-biphenyl]-3-yl)Pyridine is unique due to the specific positioning of the methyl group on the biphenyl moiety, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct advantages in terms of selectivity and potency in various applications .
Properties
Molecular Formula |
C18H15N |
---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
2-(4-methyl-3-phenylphenyl)pyridine |
InChI |
InChI=1S/C18H15N/c1-14-10-11-16(18-9-5-6-12-19-18)13-17(14)15-7-3-2-4-8-15/h2-13H,1H3 |
InChI Key |
CJHUPTMBOXQDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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